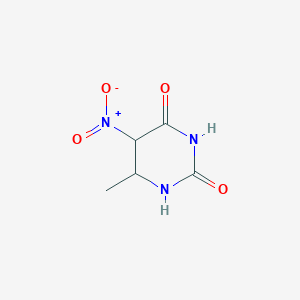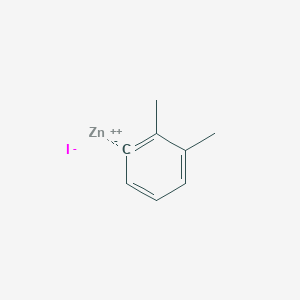
Zinc,(2,3-dimethylphenyl)iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc,(2,3-dimethylphenyl)iodo- is a chemical compound with the molecular formula C8H9IZn. It is also known as 2,3-dimethylphenylzinc iodide. This compound is part of the organozinc family, which is widely used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,3-dimethylphenyl)iodo- typically involves the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
2,3-dimethylphenyl iodide+Zn→Zinc,(2,3-dimethylphenyl)iodo-
Industrial Production Methods
Industrial production of Zinc,(2,3-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc,(2,3-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Zinc oxide and 2,3-dimethylphenol.
Reduction: Zinc metal and 2,3-dimethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Zinc,(2,3-dimethylphenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Zinc,(2,3-dimethylphenyl)iodo- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the compound acts as a transmetallating agent, transferring the phenyl group to a palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethylzinc iodide: Used in the Simmons-Smith reaction for cyclopropanation.
Phenylzinc iodide: Used in similar cross-coupling reactions but lacks the methyl substituents.
Uniqueness
Zinc,(2,3-dimethylphenyl)iodo- is unique due to the presence of methyl groups on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to unsubstituted phenylzinc iodide.
Eigenschaften
Molekularformel |
C8H9IZn |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
zinc;1,2-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
COUGEENSJXVFJM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C[C-]=C1C.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


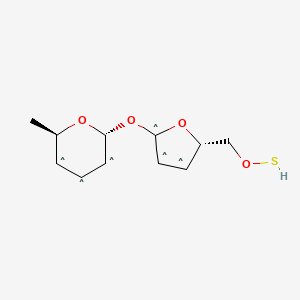


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
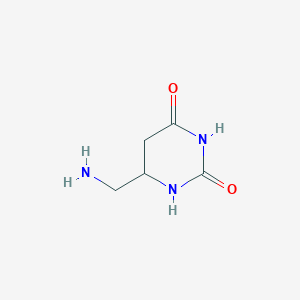
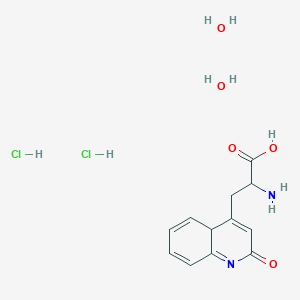

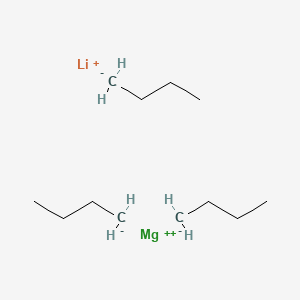
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
